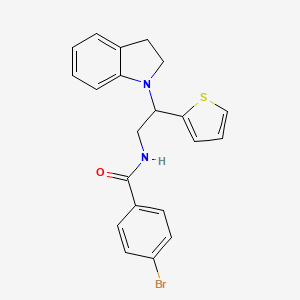

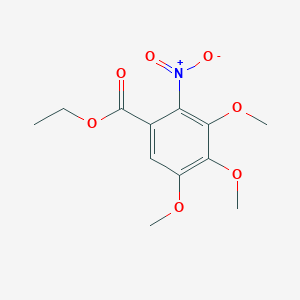

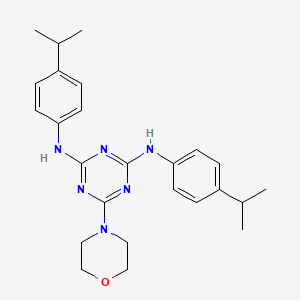

![molecular formula C22H18ClFN6O2 B2722495 1-(2-氯-6-氟苄基)-7,9-二甲基-3-苯基-7,9-二氢-[1,2,4]三唑并[3,4-f]嘧啶-6,8(1H,4H)-二酮 CAS No. 922614-88-8](/img/structure/B2722495.png)

1-(2-氯-6-氟苄基)-7,9-二甲基-3-苯基-7,9-二氢-[1,2,4]三唑并[3,4-f]嘧啶-6,8(1H,4H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a purine ring, and a triazine ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of fluorine and chlorine atoms could also introduce interesting electronic effects that could influence the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the benzyl group, the purine ring, and the triazine ring. These groups could participate in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine and chlorine atoms could influence its polarity, solubility, and stability .科学研究应用

神经退行性疾病

Brunschweiger 等人 (2014) 对三环黄嘌呤衍生物的研究发现,这些衍生物与所讨论的化合物具有相似的核心嘌呤结构,具有作为神经退行性疾病多靶点药物的潜力。具体来说,他们发现了具有强效双靶点导向 A1/A2A 腺苷受体拮抗剂的化合物,对治疗帕金森氏症和阿尔茨海默氏症等神经退行性疾病的症状和可能的改变具有意义(Brunschweiger 等人,2014)。

癌症化疗

对二氢叶酸还原酶抑制剂的研究,如 Baker 的抗叶酸(NSC 139105)及其不溶性形式(NSC 113423),在癌症化疗中至关重要。Camerman 等人 (1978) 研究的这些抑制剂证明了嘌呤衍生物在抑制对癌细胞生长至关重要的酶方面的潜力,从而显示出在癌症化疗中使用的前景(Camerman 等人,1978)。

抗病毒活性

Kim 等人 (1978) 合成了新一类嘌呤类似物并测试了它们的抗病毒活性,突出了嘌呤衍生物在对抗病毒感染(包括疱疹病毒和鼻病毒)方面的潜力。这表明可以探索结构相关的化合物以获得抗病毒特性(Kim 等人,1978)。

抗抑郁和抗焦虑特性

Chłoń-Rzepa 等人 (2013) 对嘌呤-2,6-二酮衍生物的研究揭示了它们作为 5-HT1A、5-HT2A 和 5-HT7 受体配体的潜力,这可能对设计新的抗抑郁和抗焦虑药物具有意义。这表明嘌呤衍生物在解决心理健康的各个方面具有多功能性(Chłoń-Rzepa 等人,2013)。

抗菌活性

Ashour 等人 (2012) 讨论的合成三嗪和三唑并[4,3-e]嘌呤衍生物,揭示了具有显着抗菌活性的化合物,包括对铜绿假单胞菌和普通变形杆菌等细菌。这表明嘌呤衍生物在开发新的抗菌剂中的应用(Ashour 等人,2012)。

未来方向

作用机制

Target of Action

Compounds with a triazine or tetrazine ring, like “1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione”, often interact with various biological targets. These could include enzymes, receptors, or ion channels, depending on the specific functional groups present in the compound .

Mode of Action

The interaction of the compound with its target often involves the formation of a complex, which can inhibit the function of the target, alter its conformation, or modulate its activity .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a specific metabolic pathway, the compound could inhibit that pathway, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, polarity, and the presence of specific functional groups can influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction or gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN6O2/c1-27-19-18(20(31)28(2)22(27)32)29-12-17(13-7-4-3-5-8-13)26-30(21(29)25-19)11-14-15(23)9-6-10-16(14)24/h3-10H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMCPXYASURSQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC4=C(C=CC=C4Cl)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

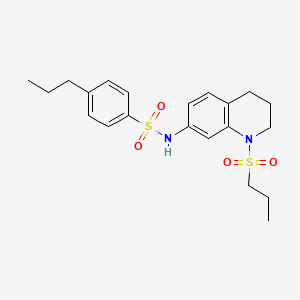

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722418.png)

![3-Chloro-5,6,7,8-tetrahydropyrido[3,4-c]pyridazine hydrochloride](/img/structure/B2722432.png)

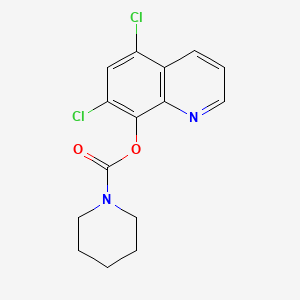

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2722433.png)

![(1H-indol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2722434.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2722435.png)